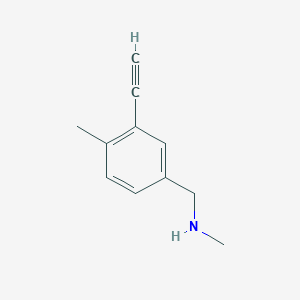

(3-Ethynyl-4-methyl-benzyl)-methyl-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13N |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

1-(3-ethynyl-4-methylphenyl)-N-methylmethanamine |

InChI |

InChI=1S/C11H13N/c1-4-11-7-10(8-12-3)6-5-9(11)2/h1,5-7,12H,8H2,2-3H3 |

InChI Key |

YCZXCJPKXMOTHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC)C#C |

Origin of Product |

United States |

Proposed Synthesis

A plausible and efficient method for the synthesis of (3-Ethynyl-4-methyl-benzyl)-methyl-amine is via a one-pot reductive amination reaction. wikipedia.org This common and robust transformation is widely used for the preparation of amines from carbonyl compounds. researchgate.net

Scheme 1: of this compound

Figure 1: Proposed reductive amination of 3-ethynyl-4-methylbenzaldehyde with methylamine (B109427).

The synthesis would commence with the precursor 3-ethynyl-4-methylbenzaldehyde . This aldehyde can be prepared from commercially available 4-bromo-3-methylbenzaldehyde (B1279091) through a Sonogashira cross-coupling reaction with a protected acetylene (B1199291) source, such as trimethylsilylacetylene (B32187), followed by deprotection. wikipedia.orgresearchgate.netlibretexts.org

The key step is the reductive amination of this aldehyde with methylamine . vaia.com The reaction proceeds through the initial formation of an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) to yield the target secondary amine. vaia.comscite.ai This one-pot procedure is advantageous as it avoids the isolation of the often-unstable imine intermediate.

Predicted Physicochemical Properties

While experimental data for (3-Ethynyl-4-methyl-benzyl)-methyl-amine is unavailable, its key physicochemical properties can be predicted using computational models and by analogy to similar structures. pharmafeatures.comcomputabio.comresearchgate.net These properties are crucial for predicting the molecule's behavior in biological systems. pharmafeatures.comnih.gov

| Property | Predicted Value/Range | Justification |

| Molecular Formula | C₁₁H₁₃N | Based on structural atom count. |

| Molecular Weight | 159.23 g/mol | Calculated from the molecular formula. |

| logP | 2.5 - 3.5 | The molecule has significant nonpolar character from the benzene (B151609) ring and alkyl groups, but the amine provides some polarity. This value suggests good membrane permeability. |

| pKa (of conjugate acid) | 8.5 - 9.5 | Typical for secondary benzylamines. The amine nitrogen is basic and will be protonated at physiological pH. acs.org |

| Aqueous Solubility | Low to Moderate | Expected to be sparingly soluble in water as a free base, but should form a soluble hydrochloride salt. computabio.com |

| Hydrogen Bond Donors | 1 | The N-H group. |

| Hydrogen Bond Acceptors | 1 | The nitrogen atom. The alkyne π-system can also act as a weak H-bond acceptor. |

This table contains predicted data based on computational models and is for illustrative purposes.

Molecular Mechanism of Action Elucidation and Target Identification for 3 Ethynyl 4 Methyl Benzyl Methyl Amine

Biochemical Approaches for Target Deconvolution

To begin to understand the molecular targets of a compound like (3-Ethynyl-4-methyl-benzyl)-methyl-amine, researchers would typically employ a variety of biochemical assays. This could involve screening the compound against panels of known enzymes and receptors to identify any inhibitory or activating effects. For example, kinase assays would be used to determine if the compound inhibits the activity of specific protein kinases, which are common drug targets. Similarly, binding assays, such as radioligand binding assays, could reveal if the compound interacts with specific cellular receptors. The results of these assays would be presented in data tables, typically showing the compound's potency (e.g., IC50 or Ki values) against a range of potential targets.

Chemoproteomics and Affinity Proteomics for Direct Target Identification

For an unbiased identification of direct binding partners of this compound within a complex biological sample, chemoproteomic techniques are invaluable. One common method is affinity chromatography, where the compound is immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are captured. These proteins can then be identified using mass spectrometry. Another powerful approach is the use of activity-based protein profiling (ABPP), which uses reactive probes to covalently label the active sites of enzymes. A probe based on the structure of this compound could be synthesized to identify its direct enzymatic targets in a cellular context.

Genetic and Epigenetic Perturbation Strategies for Target Validation

Once potential targets are identified, their biological relevance to the compound's effects must be validated. Genetic techniques such as CRISPR-Cas9 gene editing or RNA interference (siRNA) can be used to knock down or knock out the expression of the putative target protein. If the cellular response to this compound is diminished or abolished in the absence of the target protein, this provides strong evidence for a direct on-target mechanism. Epigenetic studies could also be relevant, for instance, by examining changes in gene expression profiles induced by the compound and whether these changes are consistent with the function of the identified target.

Computational and In Silico Modeling for Mechanistic Hypotheses

In parallel with experimental approaches, computational modeling can provide valuable insights into how this compound might interact with its targets. Molecular docking simulations would be used to predict the binding mode and affinity of the compound within the active site of a putative target protein. These models can highlight key amino acid residues involved in the interaction. Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features of the compound that are responsible for its biological activity. This information can then guide the design of more potent and selective analogs.

Interactive Data Table: Hypothetical Molecular Docking Results

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase A | -8.5 | Lys72, Glu91, Phe239 |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 |

Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound.

Rational Design Principles for the Synthesis of Analogues Based on the this compound Core

The rational design of analogues based on the this compound scaffold is guided by established principles of medicinal chemistry, targeting enzymes such as monoamine oxidase (MAO). qmul.ac.uk The core structure presents three primary regions for modification: the ethynyl (B1212043) group, the methyl group on the benzyl (B1604629) ring, and the methyl-amine side chain.

The design strategy often begins with the core structure, which is hypothesized to interact with a specific biological target. For instance, benzylamine (B48309) derivatives are known to act as monoamine oxidase inhibitors. qmul.ac.uk The synthesis of analogues involves the systematic alteration of the core's functional groups to probe the steric, electronic, and hydrophobic requirements of the binding site. The synthesis of a closely related analogue, (3-ethynyl-phenyl)-methyl-amine, has been achieved through the methylation of 3-ethynylaniline (B136080) using methanol (B129727) in the presence of a palladium on carbon catalyst. researchgate.net This synthetic route provides a viable pathway for generating a library of analogues for SAR studies.

Key design principles include:

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to investigate the importance of that group for biological activity. For example, the ethynyl group could be replaced with other small, linear substituents to probe the necessity of the triple bond.

Homologation: Increasing the length of a carbon chain, for instance, by replacing the methyl group on the amine with larger alkyl groups, to explore the spatial constraints of the binding pocket.

Positional Isomerism: Moving the substituents on the aromatic ring to different positions to understand the optimal substitution pattern for activity.

Introduction of New Functional Groups: Adding groups that can form specific interactions, such as hydrogen bonds or ionic bonds, to enhance binding affinity and selectivity.

Systematic Exploration of Substituent Effects on Biological Activity

The systematic modification of the this compound core is crucial for developing a comprehensive SAR. By altering specific parts of the molecule and observing the resulting changes in biological activity, researchers can map the pharmacophore and identify key interactions with the target protein.

The ethynyl group is a key structural feature, and its modification can significantly impact biological activity. The triple bond introduces rigidity and a specific electronic profile to the molecule. SAR studies would typically investigate the following modifications:

Replacement of the Terminal Hydrogen: Substituting the acidic proton of the ethynyl group with various substituents can modulate lipophilicity and introduce new interaction points. For example, replacement with a halogen could enhance binding through halogen bonding.

Homologation of the Alkyne: Extending the ethynyl group to a butynyl or pentynyl chain would explore the depth of the hydrophobic pocket it occupies.

Conversion to other Unsaturated Groups: Replacing the ethynyl group with a vinyl or ethyl group would help to understand the importance of the triple bond's electronic and steric properties.

While specific data for the target compound is limited, studies on related molecules like MTEP (3-[(2-methyl-4-thiazolyl)ethynyl]pyridine), a noncompetitive antagonist of mGluR5, highlight the importance of the ethynyl linker for potent activity. nih.gov

The methyl group at the 4-position of the benzyl ring also plays a role in the molecule's interaction with its biological target. Modifications at this position can influence the compound's conformation and its fit within the binding site.

Varying Alkyl Chain Length: Replacing the methyl group with ethyl, propyl, or isopropyl groups can probe the size of the hydrophobic pocket in this region.

Introducing Electron-Withdrawing or -Donating Groups: Substituting the methyl group with groups like halogens, methoxy, or trifluoromethyl groups can alter the electronic properties of the aromatic ring, which can be crucial for π-π stacking or other electronic interactions.

Positional Isomerism: Moving the methyl group to the 2- or 3-position of the benzyl ring would help to define the optimal substitution pattern for activity.

In a series of 1-substituted-4-methylbenzimidazole neuropeptide Y-1 receptor antagonists, the 4-methyl group was a key feature of the initial lead compound. qmul.ac.uk

The amine functionality is often a critical pharmacophoric element, frequently involved in hydrogen bonding or ionic interactions with the target.

N-Alkylation: Varying the alkyl group on the nitrogen from methyl to larger groups (ethyl, propyl, etc.) can impact both steric interactions and basicity. For instance, in a study of β-amino-N-acylhydrazone derivatives, N-methylation of the amide nitrogen led to a significant decrease in DPP-4 inhibitory activity. nih.gov

N-Acylation: Conversion of the secondary amine to an amide can significantly alter its electronic properties and hydrogen bonding capacity.

Primary and Tertiary Amines: Investigating the corresponding primary amine (demethylated analogue) and tertiary amines (e.g., N,N-dimethyl analogue) would clarify the importance of the amine's hydrogen-bonding capability and steric bulk.

The following table illustrates hypothetical SAR data based on common observations in benzylamine derivatives targeting enzymes like monoamine oxidase.

| Analogue | Modification | Relative Activity |

| (3-Ethynyl-4-methyl-benzyl)-amine | Primary amine | + |

| This compound | Secondary amine (parent) | +++ |

| (3-Ethynyl-4-methyl-benzyl)-dimethyl-amine | Tertiary amine | ++ |

| (3-Ethynyl-4-ethyl-benzyl)-methyl-amine | Larger alkyl on ring | ++ |

| (3-Cyano-4-methyl-benzyl)-methyl-amine | Ethynyl replaced with cyano | + |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. elsevierpure.com These models can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts. nih.gov

For the this compound series, a QSAR model could be developed using a set of synthesized analogues with measured biological activities. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each analogue. These descriptors can be classified into several categories:

Electronic Descriptors: Such as atomic charges and dipole moments, which describe the electronic properties of the molecule.

Steric Descriptors: Like molecular volume and surface area, which account for the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

A multilinear regression analysis or more advanced machine learning methods can then be used to build a QSAR equation of the form:

Biological Activity = c1D1 + c2D2 + ... + cn*Dn + constant

where D represents the descriptors and c are their coefficients. nih.gov

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These methods require the alignment of the series of analogues and can provide contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity.

Investigation of Stereochemical Elements and Their Impact on Activity

Stereochemistry can play a pivotal role in the biological activity of chiral molecules. nih.gov If a chiral center is introduced into the this compound scaffold, the resulting enantiomers may exhibit different potencies and/or efficacies. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov

A potential point for introducing chirality would be at the benzylic carbon by adding a substituent. For example, the synthesis of α-methyl-(3-ethynyl-4-methyl-benzyl)-methyl-amine would result in a pair of enantiomers. The separation of these enantiomers, for instance by chiral chromatography, and their individual biological evaluation would be crucial.

The Eudismic ratio, which is the ratio of the potencies of the more active (eutomer) to the less active (distomer) enantiomer, would quantify the stereoselectivity of the biological target. A high Eudismic ratio would indicate that a specific three-dimensional arrangement of the substituents is critical for optimal interaction with the target. In a study on β-amino-N-acylhydrazones, the R-enantiomer was found to be significantly more potent than the S-enantiomer, highlighting the importance of stereochemistry for activity. nih.gov

Potential Research Applications

Retrosynthetic Analysis and Identification of Key Synthetic Precursors for this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. amazonaws.com For this compound, two primary disconnections are most logical.

The first and most apparent disconnection is at the benzylic carbon-nitrogen (C-N) bond. This is a common strategy for amines and corresponds to a reductive amination reaction in the forward direction. amazonaws.com This disconnection yields two key precursors: 3-ethynyl-4-methyl-benzaldehyde and methylamine (B109427) . This approach is advantageous as methylamine is a readily available reagent and reductive amination is a robust and widely used transformation for amine synthesis. ias.ac.intandfonline.com

The second key disconnection targets the carbon-carbon triple bond (C≡C). The presence of an ethynyl (B1212043) group on an aromatic ring strongly suggests a palladium-catalyzed cross-coupling reaction, most notably the Sonogashira coupling. mdpi.com This disconnection breaks the bond between the aromatic ring and the alkyne, leading to a halogenated precursor, such as 3-iodo-4-methyl-benzaldehyde , and an acetylene (B1199291) source like trimethylsilylacetylene (B32187).

Combining these analyses, a multi-step synthetic plan emerges. A plausible and efficient route involves first constructing the substituted benzaldehyde (B42025) ring via a Sonogashira coupling, followed by the installation of the methylamine moiety via reductive amination.

Primary Synthetic Route:

Target: this compound

Step 2 (Reductive Amination): <== 3-Ethynyl-4-methyl-benzaldehyde + Methylamine

Step 1 (Sonogashira Coupling): <== 3-Iodo-4-methyl-benzaldehyde + Acetylene Source

This strategy introduces the sensitive alkyne functionality onto a robust aldehyde precursor before the final amination step, which often proceeds under mild conditions that tolerate the triple bond. nih.gov

Development and Optimization of Synthetic Pathways

Based on the retrosynthetic analysis, the forward synthesis involves two main stages: the formation of the key intermediate, 3-ethynyl-4-methyl-benzaldehyde, and its subsequent conversion to the target amine.

The first stage is the Sonogashira coupling of a suitable halo-aromatic compound with a terminal alkyne. A common starting material is 3-iodo-4-methyl-benzaldehyde or the corresponding benzoate (B1203000) ester, which can then be converted to the aldehyde. chemicalbook.com The reaction with trimethylsilylacetylene (TMSA) is often preferred for its stability and ease of handling. This is typically followed by a desilylation step to reveal the terminal alkyne.

The second stage is the reductive amination of the synthesized 3-ethynyl-4-methyl-benzaldehyde. This reaction involves the condensation of the aldehyde with methylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the final secondary amine. researchgate.net

The success of the synthesis hinges on the careful selection of catalysts and reaction conditions for each step.

Sonogashira Coupling: The classic Sonogashira reaction employs a dual-catalyst system. mdpi.com

Palladium Catalyst: Palladium complexes such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are commonly used to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. mdpi.com

Base and Solvent: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide byproduct. The base can sometimes also serve as the solvent, though other solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are also common.

The table below outlines typical conditions explored during the optimization of the Sonogashira coupling for aryl halides.

| Catalyst System | Base | Solvent | Temperature (°C) | Notes |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/Et₃N | 25 - 60 | Standard conditions, generally effective for iodo- and bromo-arenes. mdpi.comchemicalbook.com |

| Pd(PPh₃)₄ / CuI | Et₃N | DMF | Room Temp | Effective for highly reactive substrates. |

| Copper-free (e.g., Pd(OAc)₂) | TBAF/Et₃N | Toluene | 50 - 80 | Avoids issues with copper homocoupling (Glaser coupling) of the alkyne. |

Reductive Amination: The choice of reducing agent is critical for achieving high selectivity and yield. The reducing agent must be capable of reducing the C=N bond of the imine intermediate without reducing the aldehyde or the C≡C triple bond. nih.gov

Sodium Borohydride (B1222165) (NaBH₄): A strong reducing agent that requires a two-step process (imine formation first, then reduction) to avoid reduction of the starting aldehyde. ias.ac.in

Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that can be used in a one-pot reaction, as it is more selective for the iminium ion over the carbonyl group.

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A particularly mild and effective reagent for one-pot reductive aminations, often providing high yields with minimal side reactions. tandfonline.com

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd/C, Raney Ni) is another option. However, this method carries the risk of over-reduction, potentially reducing the alkyne or causing dehalogenation if used on an earlier intermediate. nih.govhw.ac.uk

Inert Atmosphere: For the Sonogashira coupling, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative degradation of the palladium catalyst and oxidative homocoupling of the alkyne. chemicalbook.com

Control of Stoichiometry: In the reductive amination step, using a slight excess of the amine can drive the reaction forward. However, a large excess should be avoided to minimize the formation of the tertiary amine byproduct.

Scalability Considerations in the Synthesis of this compound

Translating a laboratory-scale synthesis to an industrial or pilot-plant scale introduces several challenges:

Catalyst Cost and Removal: Palladium catalysts are expensive, making their efficient recovery and reuse a primary concern for large-scale production. Furthermore, residual palladium levels in the final product must be minimized, especially for pharmaceutical applications, necessitating robust purification methods.

Reagent Handling and Safety: The use of gaseous methylamine requires specialized handling equipment. Hydride reducing agents like sodium borohydride can react violently with water and require careful management. Catalytic hydrogenation involves flammable hydrogen gas under pressure, posing significant safety risks. hw.ac.uk

Thermal Management: Both the Sonogashira coupling and the reduction step can be exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and ensure consistent product quality.

Process Alternatives: For large-scale production, continuous flow chemistry offers advantages over traditional batch processing. Flow reactors can provide better control over reaction parameters, enhance safety, and facilitate easier scaling. hw.ac.uk

Purity Assessment and Characterization of Synthetic Intermediates and the Final Compound

Rigorous characterization at each stage of the synthesis is essential to confirm the structure and assess the purity of the intermediates and the final product. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. They provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the target structure, including the presence of the ethynyl proton, the methyl groups, and the aromatic protons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.

Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to determine the purity of the compound, separating it from any unreacted starting materials, reagents, or byproducts.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the characteristic sharp absorption of the terminal alkyne C-H bond (around 3300 cm⁻¹) and the C≡C triple bond (around 2100 cm⁻¹).

The table below summarizes the expected characterization data for the key intermediate and the final product.

| Compound | Method | Expected Data |

| 3-Ethynyl-4-methyl-benzaldehyde | ¹H NMR | Signals for aldehyde proton (~10 ppm), aromatic protons (7.5-8.0 ppm), alkyne proton (~3.5 ppm), and methyl protons (~2.5 ppm). |

| ¹³C NMR | Signals for carbonyl carbon (~192 ppm), aromatic carbons (120-145 ppm), alkyne carbons (80-90 ppm), and methyl carbon (~20 ppm). | |

| MS (EI) | Molecular ion peak corresponding to C₁₀H₈O. | |

| This compound | ¹H NMR | Signals for aromatic protons (7.0-7.5 ppm), benzylic CH₂ (~3.7 ppm), alkyne proton (~3.4 ppm), N-methyl protons (~2.4 ppm), and ring methyl protons (~2.4 ppm). mdpi.com |

| ¹³C NMR | Signals for aromatic carbons (125-140 ppm), alkyne carbons (80-85 ppm), benzylic CH₂ carbon (~55 ppm), N-methyl carbon (~35 ppm), and ring methyl carbon (~20 ppm). mdpi.com | |

| HRMS (ESI+) | Molecular ion peak [M+H]⁺ confirming the elemental formula C₁₁H₁₄N. |

By carefully applying these synthetic and analytical methodologies, this compound can be produced in a controlled and well-characterized manner, suitable for further investigation in various scientific fields.

Design and Implementation of Biochemical and Cell-Based Assays for Initial Biological Activity Assessment

The initial exploration of this compound's biological activity would commence with a suite of biochemical and cell-based assays. These assays are designed to provide a broad yet informative picture of the compound's potential interactions with biological systems.

Biochemical Assays:

Biochemical assays are crucial for determining the direct interaction of a compound with purified biological molecules. For this compound, a primary panel of assays would likely target key enzyme families known to be involved in various diseases. These could include kinases, proteases, and metabolic enzymes. For instance, luminescent assays can be utilized to detect the activity of enzymes like histone deacetylases (HDACs) and methyltransferases. promega.com The principle behind these assays often involves a substrate that, when acted upon by the enzyme, produces a detectable signal such as light or fluorescence. A change in this signal in the presence of this compound would suggest a direct modulatory effect.

Cell-Based Assays:

In parallel, cell-based assays offer a more biologically relevant context by assessing the compound's effect on whole cells. nih.gov These assays can provide insights into cell permeability, cytotoxicity, and effects on cellular pathways. A common initial cell-based assay is a cell viability assay, often performed on a panel of cancer cell lines and normal cell lines to assess potential anti-proliferative and cytotoxic effects. For example, a high-throughput imaging assay could be used to quantify cell numbers after treatment with the compound. nih.gov

A hypothetical initial assessment of this compound in a panel of cell lines might yield the following results:

| Cell Line | Assay Type | Endpoint Measured | This compound IC₅₀ (µM) |

| HeLa | Cell Viability (MTT) | Metabolic Activity | > 100 |

| SH-SY5Y | Cell Viability (MTT) | Metabolic Activity | 50.2 |

| A549 | Cell Viability (MTT) | Metabolic Activity | > 100 |

| Primary Cortical Neurons | Cell Viability (LDH) | Membrane Integrity | 25.8 |

This table presents hypothetical data for illustrative purposes.

High-Throughput Screening (HTS) Approaches for Uncharacterized Chemical Entities

For a novel compound like this compound with no known biological target, high-throughput screening (HTS) is an indispensable tool for unbiased discovery. HTS allows for the rapid screening of the compound against large libraries of biological targets.

Modern HTS platforms integrate robotics, microplate-based assays, and sensitive detection methods to test thousands of compounds in a short period. enamine.net For this compound, a tiered HTS approach could be employed. The initial tier might involve a broad panel of diverse biochemical and cell-based assays. Hits from this primary screen would then be subjected to more focused secondary screens to confirm activity and elucidate the mechanism of action.

The screening facilities for such an endeavor would typically include robotic liquid handlers and multifunctional plate readers. enamine.net Specialized equipment like the FLIPR® (Fluorometric Imaging Plate Reader) Tetra High Throughput Cellular Screening System is particularly useful for studying G-protein coupled receptors (GPCRs) and ion channels. enamine.net

Preliminary Target Engagement Studies and Pathway Screening

Once a "hit" is identified from HTS, the next critical step is to confirm that the compound physically interacts with its putative target in a cellular context. This is the goal of target engagement studies.

Several techniques can be employed for this purpose. One such method is the cellular thermal shift assay (CETSA), which measures the change in the thermal stability of a target protein upon ligand binding. Another powerful technique is surface plasmon resonance (SPR), which can provide real-time data on the binding kinetics and affinity between the compound and its target protein. enamine.net

Following target identification, pathway screening is conducted to understand the broader biological consequences of target engagement. This often involves treating cells with this compound and then analyzing changes in gene expression or the phosphorylation status of key signaling proteins. For example, if the compound were found to inhibit a specific kinase, pathway analysis would examine the phosphorylation levels of known downstream substrates of that kinase.

A hypothetical target engagement and pathway analysis for this compound might look like this:

| Putative Target | Target Engagement Assay | Binding Affinity (K D ) | Pathway Affected | Downstream Marker |

| Kinase X | Cellular Thermal Shift Assay | 2.5 µM | MAPK Signaling | p-ERK levels decreased |

| GPCR Y | Surface Plasmon Resonance | 1.8 µM | Calcium Signaling | Intracellular Ca²⁺ flux inhibited |

This table presents hypothetical data for illustrative purposes.

Phenotypic Screening in Model Biological Systems

Phenotypic screening takes a target-agnostic approach, focusing on identifying compounds that produce a desired change in cellular or organismal phenotype, without prior knowledge of the molecular target. This is particularly valuable for complex diseases where the underlying biology is not fully understood.

For this compound, a phenotypic screen could involve testing its effects in a disease-relevant model system. For instance, if neuroprotective effects are being investigated, the compound could be tested for its ability to prevent neuronal cell death induced by a neurotoxin in primary neuronal cultures. nih.gov High-content imaging can be a powerful tool in phenotypic screening, allowing for the simultaneous measurement of multiple cellular parameters. nih.gov

A study on the neuroprotective potential of certain flavones utilized a phenotypic screen to identify compounds that prevented cell death induced by a DNA-alkylating agent. nih.gov A similar approach could be taken for this compound, where its ability to protect cortical neurons from NMDA-induced cell death could be assessed. nih.gov

The results of such a phenotypic screen could be summarized as follows:

| Model System | Phenotype Assessed | Inducer of Pathology | Effect of this compound |

| Primary Cortical Neurons | Neuronal Viability | NMDA | Increased neuronal survival by 45% |

| HeLa Cells | Parthanatos | MNNG | Inhibition of PAR polymer accumulation |

This table presents hypothetical data for illustrative purposes.

Development of Chemical Probes and Tool Compounds Derived from 3 Ethynyl 4 Methyl Benzyl Methyl Amine

Synthesis of Biotinylated, Fluorophore-Tagged, or Photoaffinity Analogues

The synthesis of functionalized analogues of (3-Ethynyl-4-methyl-benzyl)-methyl-amine is central to its development as a chemical probe. The ethynyl (B1212043) group is a particularly attractive handle for derivatization.

Biotinylation: A biotinylated probe could be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click" chemistry reaction. This would involve reacting the terminal alkyne of this compound with a biotin (B1667282) molecule functionalized with an azide (B81097) group. The resulting triazole linkage is highly stable, ensuring the biotin tag remains attached to the probe. Such a probe would be invaluable for affinity purification of the target protein.

Fluorophore-Tagging: Similarly, a fluorescent probe could be created by reacting the parent compound with an azide-containing fluorophore. A wide variety of fluorophores with different excitation and emission wavelengths are commercially available, allowing for the selection of a tag suitable for specific imaging applications and multiplexing with other fluorescent probes.

Photoaffinity Labeling: To create a photoaffinity probe, a photolabile group, such as a diazirine or an aryl azide, would be incorporated into the molecule. This is often more synthetically challenging and may require multi-step synthesis to introduce the photoreactive moiety without compromising the core structure's binding affinity. Upon photoactivation with UV light, this group forms a highly reactive species that can covalently crosslink the probe to its binding partner, enabling definitive target identification.

Application of Chemical Probes in Live Cell Imaging and Biochemical Assays

Once synthesized, these probes would enable a range of experiments to elucidate the biological role of the target of this compound.

Live Cell Imaging: A fluorophore-tagged derivative would allow for the visualization of the target's subcellular localization and dynamics in real-time. By treating living cells with the fluorescent probe and using fluorescence microscopy, researchers could track the movement of the target protein within different cellular compartments and observe how its localization changes in response to various stimuli.

Biochemical Assays: Biotinylated probes are instrumental in pull-down assays. Cells or cell lysates would be incubated with the biotinylated probe, and the probe-protein complex would then be captured using streptavidin-coated beads. The captured proteins could then be identified by mass spectrometry, providing direct evidence of the probe's binding partners.

The table below summarizes the potential applications of different probes derived from this compound.

| Probe Type | Reporter Tag | Primary Application | Experimental Output |

| Affinity Probe | Biotin | Protein pull-down and target identification | List of interacting proteins |

| Imaging Probe | Fluorophore | Live-cell imaging and localization studies | Subcellular localization and dynamics of the target |

| Photoaffinity Probe | Photoreactive group | Covalent labeling and definitive target identification | Covalently labeled target protein for identification |

Utility of Tool Compounds in Perturbing and Understanding Biological Pathways

Beyond their use as probes for target identification and visualization, derivatives of this compound can be developed as "tool compounds." These are potent and selective modulators (activators or inhibitors) of a specific biological target.

By treating cells or organisms with a tool compound derived from this scaffold, researchers can perturb the biological pathway in which the target is involved. Observing the downstream consequences of this perturbation can provide profound insights into the function of the target and the pathway as a whole. For instance, if the target is an enzyme, a tool compound inhibitor could be used to study the physiological consequences of blocking that enzyme's activity.

The development of a suite of tool compounds with varying potencies and selectivities would be a powerful arsenal (B13267) for dissecting complex biological processes. These compounds could help to validate a particular protein as a potential drug target and provide a chemical starting point for the development of new therapeutic agents.

While the specific biological targets and pathways modulated by this compound and its derivatives remain to be discovered, the foundational principles of chemical biology provide a clear and promising path for their future development and application in biomedical research.

Future Research Directions and Academic Potential

Exploration of Broader Biological Activities and Therapeutic Hypotheses

The chemical architecture of (3-Ethynyl-4-methyl-benzyl)-methyl-amine suggests several compelling therapeutic hypotheses that warrant exploration. The benzylamine (B48309) scaffold is a privileged structure in medicinal chemistry, found in agents targeting a wide array of biological systems. nih.gov

Neuroactive Potential: Many neuroactive drugs are discovered through behavioral observations and phenotypic screening. nih.gov The structure of this compound is analogous to compounds known to interact with the central nervous system (CNS). Future research could employ high-throughput behavioral screening, for instance using the zebrafish model, to rapidly identify potential neuroactive properties. nih.govnih.gov Such screens can reveal distinct "behavioral barcodes" that help predict a compound's mechanism of action by comparing its effects to those of known psychotropic drugs. nih.gov This approach could uncover novel activities related to mood, cognition, or motor control. sciencedaily.com

Enzyme Inhibition: Substituted benzylamines have proven to be potent and selective enzyme inhibitors. Research has demonstrated their efficacy as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) for potential use in prostate cancer and as β-tryptase inhibitors for asthma treatment. nih.govnih.gov The specific substitutions on the phenyl ring and the amine are critical for potency and selectivity. Therefore, it is plausible that this compound could be a targeted inhibitor of a specific enzyme class, such as serine proteases or dehydrogenases. nih.govnih.gov

Anticancer Activity: Certain benzylamine derivatives of natural products have been developed as potent inhibitors of human DNA topoisomerase II, a key target in cancer chemotherapy. tmu.edu.tw The ability of these compounds to induce protein-linked DNA breaks is a critical mechanism for their cytotoxic effects against cancer cells. tmu.edu.tw Initial screening of this compound against a panel of cancer cell lines could quickly establish any potential utility in oncology.

A summary of hypothesized biological activities based on the compound's structural class is presented below.

| Potential Biological Activity | Rationale Based on Structural Class | Relevant Target Class |

| Neuroactivity | Benzylamine core is common in CNS-acting drugs. | Receptors, Transporters, Enzymes (e.g., MAO) |

| Enzyme Inhibition | Substituted benzylamines inhibit key enzymes in disease. nih.govnih.gov | Dehydrogenases, Proteases |

| Anticancer Effects | Benzylamine derivatives can act as topoisomerase inhibitors. tmu.edu.tw | DNA Topoisomerase II |

| Antifungal Activity | Novel benzylamines have shown antimycotic properties against pathogenic yeasts. nih.gov | Fungal cell-specific pathways |

Strategies for Developing More Potent and Selective Analogues

To build upon the foundational structure of this compound, a systematic structure-activity relationship (SAR) study is essential. This would involve the synthesis and evaluation of a library of analogues to identify modifications that enhance potency and selectivity for a desired biological target.

Key Synthetic Strategies:

Ring Substitution: The aromatic ring can be modified by introducing various electron-withdrawing (e.g., -Cl, -F, -CF3) or electron-donating (e.g., -OCH3) groups at different positions. acs.org This allows for probing the electronic and steric requirements of the binding pocket.

Side-Chain Modification: The N-methyl-amine group can be altered. For instance, creating secondary amines (e.g., N-benzylamine) or incorporating the nitrogen into a heterocyclic system (e.g., piperidine) could significantly impact activity. acs.org

Ethynyl (B1212043) Group Functionalization: The terminal ethynyl group is a versatile chemical handle. It can be used in coupling reactions (e.g., Sonogashira coupling) to attach larger and more complex moieties, potentially reaching into adjacent binding sites of a target protein.

Modern Synthetic Methodologies: Efficient synthesis of a diverse analogue library could be achieved through modern organic chemistry techniques. Reductive amination is a classic and effective method for creating benzylamines. nih.gov Furthermore, multi-component reactions, such as copper-catalyzed carboamination of styrenes, offer a direct and expedient route to complex benzylamine derivatives. nih.gov

| Analogue Development Strategy | Description | Potential Outcome |

| Aromatic Ring Modification | Synthesize analogues with different substituents on the phenyl ring. nih.gov | Improved potency and selectivity; better understanding of SAR. |

| Amine Chain Alteration | Vary the alkyl group on the nitrogen or incorporate it into a ring. acs.org | Modulate lipophilicity, permeability, and binding interactions. |

| Ethynyl Group Derivatization | Use the alkyne for coupling reactions to add new functional groups. | Explore additional binding pockets; create tool compounds. |

| Bioisosteric Replacement | Replace key functional groups (e.g., ethynyl with cyano) with moieties of similar size and electronic properties. | Fine-tune pharmacological properties and metabolic stability. |

Integration with Systems Biology and Omics Approaches for Deeper Mechanistic Insights

Once a primary biological activity is identified, systems biology and omics technologies offer a powerful framework for understanding the compound's mechanism of action on a global scale. nih.govresearchgate.net Rather than focusing on a single target, this approach evaluates the compound's impact on entire cellular pathways and networks. nih.govfrontiersin.org

Transcriptomics and Proteomics: Treating relevant cell models with this compound and its active analogues, followed by transcriptomic (e.g., RNA-seq) or proteomic (e.g., mass spectrometry) analysis, can reveal which genes and proteins are up- or down-regulated. drugtargetreview.com This data can identify the cellular pathways perturbed by the compound, offering clues to its primary target and any off-target effects. drugtargetreview.com

Computational Modeling: The data generated from omics studies can be used to build computational and mathematical models of the compound's effects. frontiersin.orgdrugtargetreview.com These models can help predict how the drug will behave in a complex biological system, identify potential biomarkers for its activity, and generate new, testable hypotheses about its mechanism. nih.gov This "systems pharmacology" approach can de-risk drug development by providing a more holistic understanding of a drug's effects before it enters more complex testing. nih.gov

Cheminformatics: By comparing the compound's structural features and its induced biological phenotype (e.g., behavioral barcode or gene expression signature) with large databases of known drugs, it may be possible to predict its molecular target(s) even without direct binding assays. nih.gov

Considerations for Further Academic Research in Relevant Biological Models

A tiered approach to selecting biological models would be most effective for characterizing this compound.

Initial In Vitro Screening: The first step involves cell-free and cell-based assays.

Enzyme Assays: If a specific enzyme class is hypothesized as a target (e.g., tryptase, kinases), direct enzymatic assays should be performed. nih.govnih.gov

Cell Line Panels: For anticancer potential, the compound should be screened against a panel of human cancer cell lines (e.g., NCI-60) to determine its cytotoxicity profile. tmu.edu.tw

Receptor Binding Assays: If neuroactivity is suspected, screening against a panel of common CNS receptors and transporters is warranted.

High-Throughput In Vivo Models: For unbiased screening, particularly for neuroactive potential, the zebrafish (Danio rerio) larva is an excellent model. Its small size, rapid development, and optical transparency allow for automated, high-throughput screening of a compound's effects on behavior and physiology in a living vertebrate. nih.govnih.gov

Disease-Specific Mammalian Models: If promising activity is confirmed in initial screens, research should progress to more complex mammalian models that are specific to the therapeutic area of interest. For example, if antifibrotic activity is discovered, a bleomycin-induced pulmonary fibrosis model in mice could be used for validation. acs.org For neurodegenerative disease potential, transgenic mouse models that recapitulate aspects of the human condition would be appropriate.

| Model Type | Specific Example | Purpose |

| In Vitro (Cell-Free) | Recombinant enzyme inhibition assays. nih.gov | Determine direct potency and selectivity for a specific target. |

| In Vitro (Cell-Based) | Human cancer cell lines (e.g., K562, HL60). nih.gov | Assess cytotoxicity and antiproliferative effects. |

| In Vivo (Screening) | Zebrafish larvae behavioral assays. nih.govnih.gov | Unbiased, high-throughput discovery of neuroactive properties. |

| In Vivo (Disease) | Bleomycin-induced pulmonary fibrosis in mice. acs.org | Efficacy testing in a disease-relevant mammalian model. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.